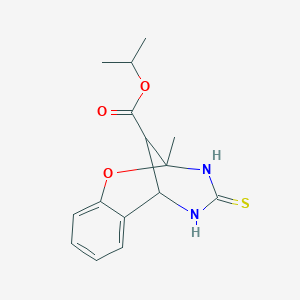
propan-2-yl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical chemistry due to its promising anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE typically involves a three-component condensation reaction. This reaction includes acetoacetic acid N-aryl (N,N-diethyl)amides, salicylaldehyde, and thiourea in ethanol, catalyzed by sodium bisulfate . Another method involves the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo and diazatricyclo moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ISOPROPYL 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of ISOPROPYL 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE involves its interaction with molecular targets involved in inflammation and pain pathways. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 9-METHYL-10-PHENYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE
- 1-(4-BROMO-9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIEN-13-YL)ETHANONE
Uniqueness
ISOPROPYL 9-METHYL-11-THIOXO-8-OXA-10,12-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4,6-TRIENE-13-CARBOXYLATE is unique due to its specific isopropyl group, which may influence its pharmacokinetic properties and biological activity. The presence of the isopropyl group can affect the compound’s solubility, absorption, and distribution within biological systems, potentially enhancing its efficacy as an anti-inflammatory agent.
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
propan-2-yl 9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
InChI |
InChI=1S/C15H18N2O3S/c1-8(2)19-13(18)11-12-9-6-4-5-7-10(9)20-15(11,3)17-14(21)16-12/h4-8,11-12H,1-3H3,(H2,16,17,21) |
InChI Key |
XPIMPAKFPWKGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C2C3=CC=CC=C3OC1(NC(=S)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















